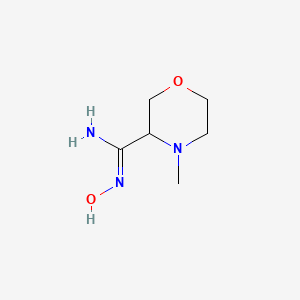
N'-hydroxy-4-methylmorpholine-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxy-4-methylmorpholine-3-carboximidamide is a chemical compound with the molecular formula C6H13N3O2 and a molecular weight of 159.19 g/mol . It is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-methylmorpholine-3-carboximidamide typically involves the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180°C . This reaction yields the desired compound through a series of steps that include cyclization and condensation reactions.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N’-hydroxy-4-methylmorpholine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-4-methylmorpholine-3-carboximidamide oxides, while reduction could produce corresponding amines.
Aplicaciones Científicas De Investigación
N’-hydroxy-4-methylmorpholine-3-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical products
Mecanismo De Acción
The mechanism of action of N’-hydroxy-4-methylmorpholine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N’-hydroxy-4-methylmorpholine-3-carboximidamide include:
- 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- N-hydroxy-4-methylmorpholine-2-carboximidamide
Uniqueness
N’-hydroxy-4-methylmorpholine-3-carboximidamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H13N3O2 |
|---|---|
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
N'-hydroxy-4-methylmorpholine-3-carboximidamide |
InChI |
InChI=1S/C6H13N3O2/c1-9-2-3-11-4-5(9)6(7)8-10/h5,10H,2-4H2,1H3,(H2,7,8) |
Clave InChI |
NHTPPFOQMVTIAL-UHFFFAOYSA-N |
SMILES isomérico |
CN1CCOCC1/C(=N/O)/N |
SMILES canónico |
CN1CCOCC1C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


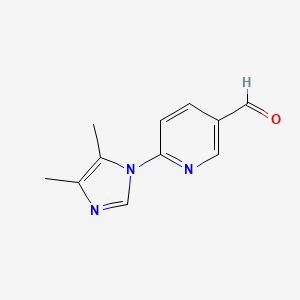
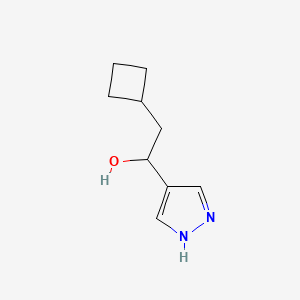
![6-Azaspiro[4.5]decan-7-one](/img/structure/B15274777.png)
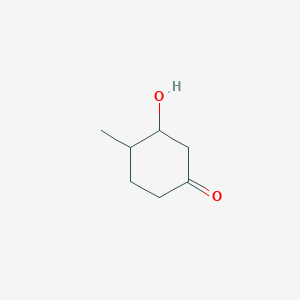
amine](/img/structure/B15274794.png)
![2-[(Naphthalen-2-ylmethyl)amino]ethan-1-ol](/img/structure/B15274809.png)
![7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15274813.png)
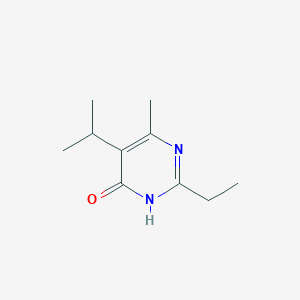
![Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate](/img/structure/B15274826.png)
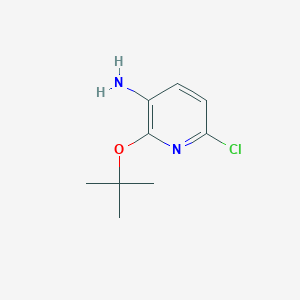
![4-[(3,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B15274839.png)
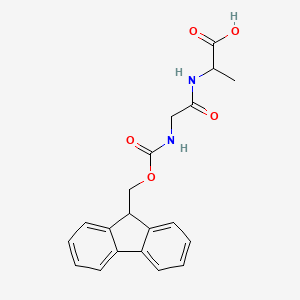
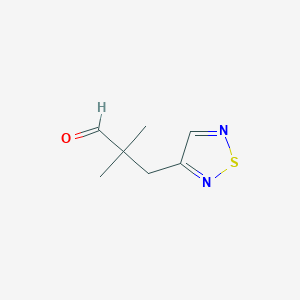
![1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B15274863.png)
